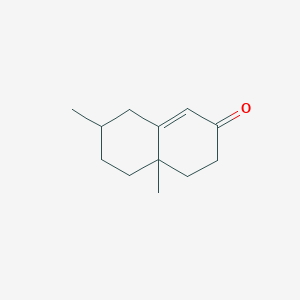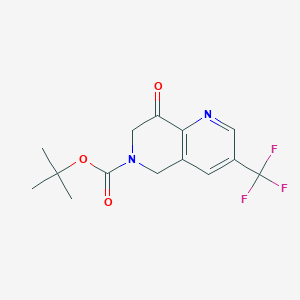
4-(acridin-9-yl)-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acridin-9-yl)-N,N-diethylaniline is a compound that belongs to the class of acridine derivatives.
Méthodes De Préparation
The synthesis of 4-(acridin-9-yl)-N,N-diethylaniline typically involves the reaction of 9-aminoacridine with diethylamine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction is carried out at a low temperature, usually around 0°C, to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4-(acridin-9-yl)-N,N-diethylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(acridin-9-yl)-N,N-diethylaniline has been studied for its potential applications in several scientific fields. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes . Additionally, it has been explored for its antimicrobial and antiviral properties . In industry, acridine derivatives like this compound are used as dyes and fluorescent materials for visualization of biomolecules .
Mécanisme D'action
The mechanism of action of 4-(acridin-9-yl)-N,N-diethylaniline involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA and inhibit topoisomerase makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
4-(acridin-9-yl)-N,N-diethylaniline can be compared with other acridine derivatives such as N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide and N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications
Propriétés
Numéro CAS |
6266-90-6 |
|---|---|
Formule moléculaire |
C23H22N2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-acridin-9-yl-N,N-diethylaniline |
InChI |
InChI=1S/C23H22N2/c1-3-25(4-2)18-15-13-17(14-16-18)23-19-9-5-7-11-21(19)24-22-12-8-6-10-20(22)23/h5-16H,3-4H2,1-2H3 |
Clé InChI |
FPERIPSRXFQOJD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)





![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)

![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)

